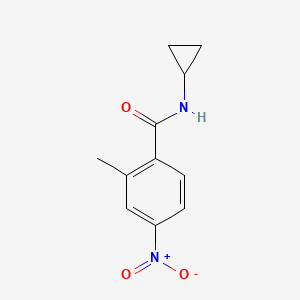

N-cyclopropyl-2-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC13482771

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O3 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | N-cyclopropyl-2-methyl-4-nitrobenzamide |

| Standard InChI | InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14) |

| Standard InChI Key | XBCFXILEFPRUKK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 |

| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 |

Introduction

Structural and Chemical Characteristics

N-Cyclopropyl-2-methyl-4-nitrobenzamide belongs to the benzamide class, characterized by a benzene ring substituted with a nitro group (-NO) at the para position, a methyl group (-CH) at the ortho position, and an N-cyclopropylamide moiety. The cyclopropyl group introduces steric strain, which may influence conformational stability and intermolecular interactions . The nitro group enhances electrophilicity, making the compound a potential candidate for further functionalization via reduction or nucleophilic substitution.

Key physicochemical properties include:

-

Molecular Formula:

-

Functional Groups: Nitro (-NO), amide (-CONH-), cyclopropyl, and methyl (-CH).

The absence of reported melting and boiling points in available literature highlights a gap in experimental characterization, necessitating further study.

Synthetic Pathways and Manufacturing

Cyclopropanation Strategies

Patent WO2005051904A2 outlines methodologies for synthesizing cyclopropyl-containing compounds, which can be adapted for N-cyclopropyl-2-methyl-4-nitrobenzamide . A plausible route involves:

-

Weinreb Amide Formation: Reacting 2-methyl-4-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like isobutylchloroformate. This step generates a stable intermediate amenable to cyclopropanation.

-

Sulfur Ylide Cyclopropanation: Treating the Weinreb amide with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and sodium hydride) to form the cyclopropyl ring. This method leverages ylide-mediated [2+1] cycloaddition, a versatile strategy for constructing strained cyclopropane systems .

-

Amidation: Coupling the cyclopropane-bearing intermediate with cyclopropylamine using carbodiimides (e.g., EDC or DCC) to yield the final product.

Alternative Approaches

A nitro group can be introduced early or late in the synthesis. For example:

-

Nitration Post-Cyclopropanation: Direct nitration of a pre-formed cyclopropyl benzamide precursor using mixed acids (HNO/HSO).

-

Pre-Functionalized Nitrobenzene: Starting with 2-methyl-4-nitrobenzoic acid, followed by amide bond formation with cyclopropylamine.

Each route presents trade-offs in yield, purity, and scalability, requiring optimization based on reaction conditions and catalysts.

Physicochemical and Spectroscopic Data

While experimental data for N-cyclopropyl-2-methyl-4-nitrobenzamide is limited, analogous compounds provide insights:

-

IR Spectroscopy: Expected peaks include (~3300 cm), (~1650 cm), and (~1520 and 1350 cm) .

-

NMR Spectroscopy:

Future Research Directions

-

Experimental Characterization: Determination of melting/boiling points, solubility, and stability.

-

Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme inhibitory activity.

-

Process Optimization: Scalable synthesis routes for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume